

Application Notes & Protocols: Synthesis of Cholesteryl 9-anthracenecarboxylate

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Compound of Interest

Compound Name: Cholesteryl 9-anthracenecarboxylate

Cat. No.: B1311831

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis, purification, and characterization of **Cholesteryl 9-anthracenecarboxylate** for research applications. This fluorescent cholesterol analog is a valuable tool for investigating the role of cholesterol in cell membranes, lipid rafts, and cellular signaling pathways.

Introduction

Cholesterol is a critical component of animal cell membranes, influencing membrane fluidity, organization, and the function of membrane-associated proteins. Its heterogeneous distribution leads to the formation of specialized microdomains, such as lipid rafts, which are crucial hubs for cellular signaling. To visualize and study the dynamics of cholesterol in these complex biological systems, researchers utilize fluorescently labeled analogs.

Cholesteryl 9-anthracenecarboxylate is one such analog, where the fluorescent 9-anthracenecarboxylate moiety is ester-linked to the 3 β -hydroxyl group of cholesterol. The anthracene group serves as a robust fluorophore, allowing for the tracking of the molecule within lipid bilayers using fluorescence microscopy. This probe is particularly useful for studying cholesterol transport, its interaction with other lipids and proteins, and its role in pathways like Hedgehog or Wnt signaling.^{[1][2][3]} This document outlines a reliable method for its synthesis using a dicyclohexylcarbodiimide (DCC) mediated esterification.

Synthesis Overview

The synthesis of **Cholesteryl 9-anthracenecarboxylate** is achieved via the Steglich esterification. This method uses N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of an ester bond between the carboxylic acid group of 9-Anthracenecarboxylic acid and the hydroxyl group of cholesterol. A catalytic amount of 4-Dimethylaminopyridine (DMAP) is used to accelerate the reaction and improve the yield.^{[4][5]}

Reaction: Cholesterol + 9-Anthracenecarboxylic acid --(DCC, DMAP)--> **Cholesteryl 9-anthracenecarboxylate** + Dicyclohexylurea (DCU)

Physicochemical & Spectroscopic Data

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Properties of Reactants and Product

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
Cholesterol	57-88-5	C ₂₇ H ₄₆ O	386.65	148-150	White solid
9-Anthracenecarboxylic acid	723-62-6	C ₁₅ H ₁₀ O ₂	222.24	277-281	Yellow powder
Cholesteryl 9-anthracenecarboxylate	2641-40-9	C ₄₂ H ₅₄ O ₂	590.88	196-197	White/Yellow Solid

Data sourced from^{[6][7][8]}.

Table 2: Expected Spectroscopic Data for **Cholesteryl 9-anthracenecarboxylate**

Data Type	Expected Characteristics
¹ H NMR	<p>Aromatic Protons: Multiple signals between δ 7.4-8.6 ppm corresponding to the anthracene ring protons. A characteristic singlet for the proton at the 10-position of the anthracene core is expected at the most downfield region.</p> <p>Cholesterol Protons: A complex series of overlapping signals in the aliphatic region (δ 0.6-2.5 ppm), including characteristic singlets for the angular methyl groups (C18 and C19) and a doublet for the C21 methyl group. The H3 proton of the cholesterol backbone will be shifted downfield into the δ 4.7-5.0 ppm region due to the ester linkage.</p>
¹³ C NMR	<p>Carbonyl Carbon: A signal around δ 165-170 ppm for the ester carbonyl. Aromatic Carbons: Multiple signals in the δ 120-135 ppm range.</p> <p>Cholesterol Carbons: Numerous signals in the aliphatic region (δ 10-60 ppm) and olefinic carbons (C5, C6) around δ 122 and 140 ppm. The C3 carbon will be shifted to $\sim\delta$ 75 ppm.</p>
UV-Vis Absorbance (in CHCl ₃ or similar)	<p>Dominated by the anthracene chromophore. Expect strong absorption bands with maxima (λ_{max}) around 253 nm, with additional characteristic peaks in the 340-390 nm region.</p> <p>[9]</p>
Fluorescence Emission	<p>Excitation at one of the UV absorbance maxima (e.g., \sim360-380 nm) should result in a characteristic structured emission spectrum with peaks typically in the blue region of the visible spectrum (\sim400-450 nm).</p>

Experimental Protocol

This protocol describes the synthesis on a 1 mmol scale. Adjust quantities as needed.

4.1 Materials and Reagents

- Cholesterol (1.0 eq, 387 mg)
- 9-Anthracenecarboxylic acid (1.1 eq, 245 mg)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq, 248 mg)
- 4-Dimethylaminopyridine (DMAP) (0.1 eq, 12 mg)
- Dichloromethane (DCM), anhydrous (20 mL)
- Hexane, HPLC grade
- Ethyl Acetate, HPLC grade
- 50 mL round-bottom flask
- Magnetic stirrer and stir bar
- Argon or Nitrogen gas supply
- Silica gel for column chromatography (230-400 mesh)

4.2 Synthesis Procedure

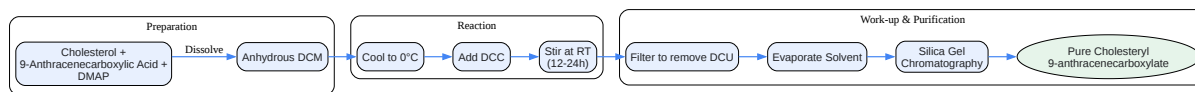
- Preparation: Add Cholesterol (387 mg), 9-Anthracenecarboxylic acid (245 mg), and DMAP (12 mg) to a 50 mL round-bottom flask containing a magnetic stir bar.
- Dissolution: Add 20 mL of anhydrous DCM to the flask. Stir the mixture at room temperature under an inert atmosphere (Argon or Nitrogen) until all solids have dissolved.
- Initiation: Cool the flask to 0 °C in an ice bath. Once cooled, add DCC (248 mg) to the solution in one portion. A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.
- Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a

9:1 Hexane:Ethyl Acetate mobile phase). The product spot should be fluorescent under a UV lamp.

- Work-up:
 - Once the reaction is complete (disappearance of the limiting reagent), filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU.
 - Wash the filter cake with a small amount of DCM (2 x 5 mL).
 - Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
- Purification:
 - The crude residue will contain the desired product along with any unreacted starting material and residual DCU.
 - Purify the crude product by silica gel column chromatography.
 - Column Preparation: Pack a column with silica gel using a Hexane:Ethyl Acetate slurry.
 - Loading: Dissolve the crude residue in a minimal amount of DCM and load it onto the column.
 - Elution: Elute the column with a gradient of Hexane and Ethyl Acetate (e.g., starting with 100% Hexane and gradually increasing the polarity to 98:2, 95:5 Hexane:Ethyl Acetate). Collect fractions and monitor by TLC.
 - Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield **Cholesteryl 9-anthracenecarboxylate** as a white to pale yellow solid.
- Characterization: Confirm the identity and purity of the product using ^1H NMR, ^{13}C NMR, Mass Spectrometry, and by measuring its melting point.

Visualized Workflows and Concepts

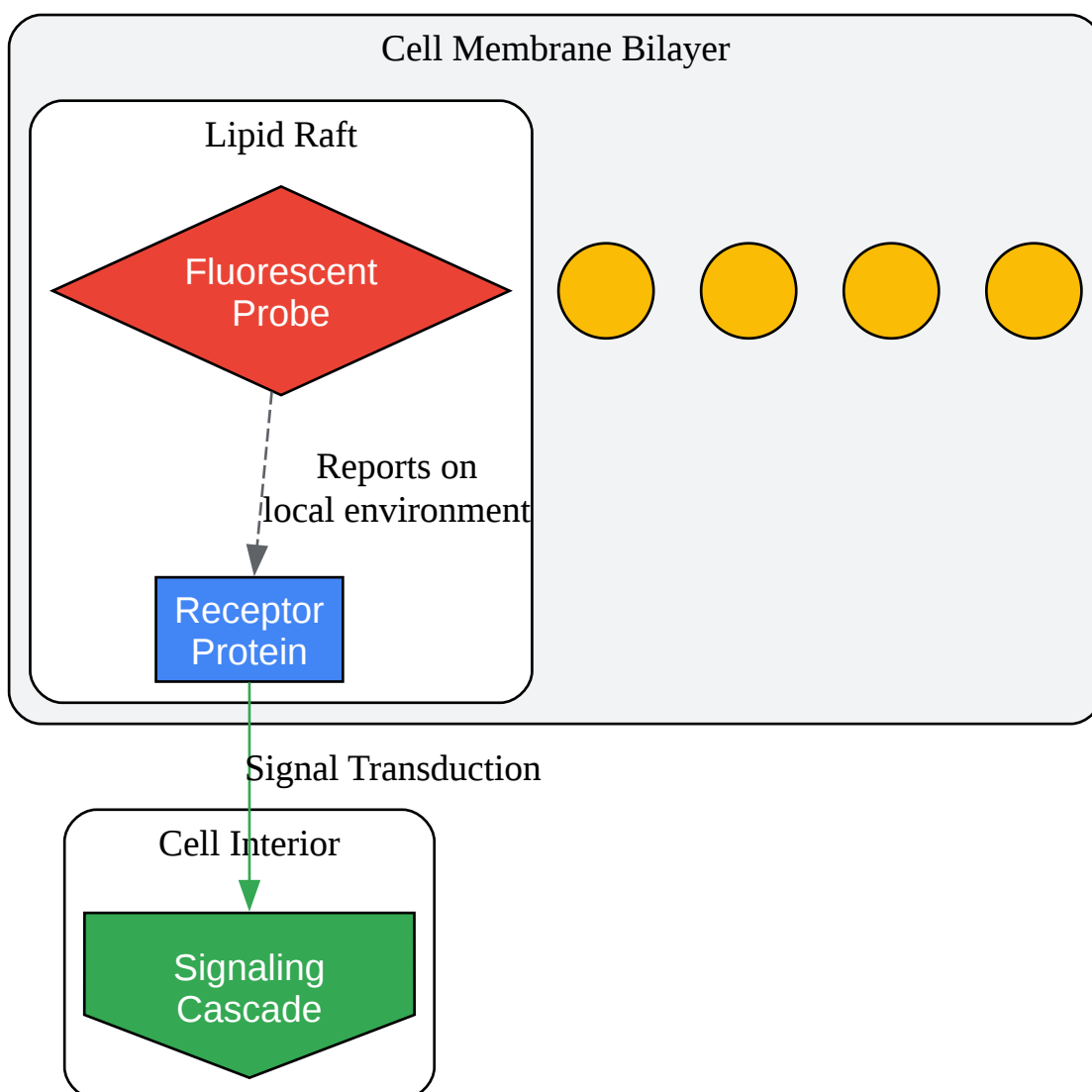
Diagram 1: Synthesis Workflow The following diagram illustrates the step-by-step process for the synthesis and purification of **Cholesteryl 9-anthracenecarboxylate**.



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Caption: Workflow for the synthesis of **Cholesteryl 9-anthracenecarboxylate**.

Diagram 2: Conceptual Application in a Cell Membrane This diagram illustrates the conceptual use of **Cholesteryl 9-anthracenecarboxylate** as a fluorescent probe to study cholesterol-rich lipid rafts involved in cell signaling.



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Caption: Probe localizing in a lipid raft to study membrane signaling.

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